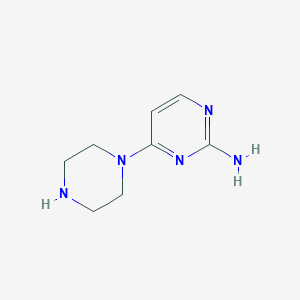

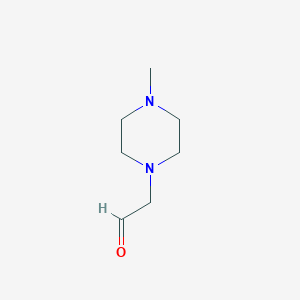

![molecular formula C14H17N3 B1320361 N-[3-(氨甲基)-2-吡啶基]-N-苄基-N-甲胺 CAS No. 1016523-37-7](/img/structure/B1320361.png)

N-[3-(氨甲基)-2-吡啶基]-N-苄基-N-甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

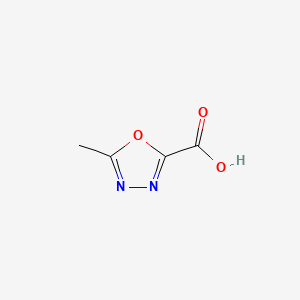

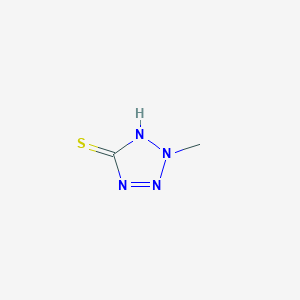

N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine is a chemical compound that appears to be involved in various synthetic processes as a nucleophile or intermediate. The compound features a pyridine ring, which is a basic aromatic ring with nitrogen as one of the atoms, and is substituted with an aminomethyl group. Additionally, it has a benzyl and a methyl group attached to the nitrogen, indicating its potential use in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves the use of N-benzyl-N-methylamine as a nucleophile. For instance, in the amination of the bromoethylester of cyclopentano-phosphatidic acid, N-benzyl-N-methylamine was used to avoid aminolysis that occurred when monomethylamine was used, leading to the successful synthesis of the desired product . This suggests that N-benzyl-N-methylamine can be a selective nucleophile in certain synthetic routes.

Molecular Structure Analysis

The molecular structure of N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine is not directly discussed in the provided papers. However, the structure of related compounds, such as those derived from the aminomethylation of pyridines, indicates that the position of substitution on the pyridine ring can be influenced by the nature of the substituents and the reaction conditions . This implies that the structure of N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine would be characterized by the presence of the aminomethyl group at a specific position on the pyridine ring, influenced by the directing effects of the substituents.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine include aminomethylation, where secondary amines react with pyridines to introduce an aminomethyl group . The resulting aminomethyl derivatives can undergo further reactions, such as acetylation and conversion into various derivatives, including isothioureidomethyl and benzimidazolylthiomethyl derivatives . These reactions demonstrate the versatility of the aminomethyl group in pyridine chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as those derived from pyridine, can be inferred to some extent. For example, the solubility, reactivity, and stability of these compounds can be affected by the presence of the aminomethyl group and the overall molecular structure . The NMR spectra data can be used to confirm the structure of these compounds, which is crucial for understanding their physical and chemical behavior .

科学研究应用

合成应用

合成中的氨解

Pajouhesh 和 Hancock(1984 年)证明了 N-苄基-N-甲胺在环戊烷磷脂酸溴代乙酯的胺化反应中的应用,突出了其在合成 N-甲基棕榈酰胺和其他化合物中的作用 (Pajouhesh 和 Hancock,1984).

氢卤化物脱除和 α-甲胺的合成

Mandal、Birtwistle 和 McMurray(2014 年)报告了一种从氨基酸中合成 N-保护的 α-甲胺的温和方法,其中 N-苄基-N-甲胺在还原和脱碘过程中发挥作用 (Mandal、Birtwistle 和 McMurray,2014).

在席夫碱和互变异构中

Nazır 等人(2000 年)研究了 N-苄基-N-甲胺在席夫碱的结构和互变异构中的作用,席夫碱在各种化学合成应用中至关重要 (Nazır 等人,2000).

生物学和化学活性

线粒体通透性转变

Battaglia 等人(2006 年)研究了 N-苄基-N-甲胺的衍生物 N-(2-炔丙基)-2-(5-苄氧基吲哚基)甲胺,及其对神经保护特性和线粒体肿胀和生物能的影响 (Battaglia 等人,2006).

具有抗菌活性的镍(II)配合物

Chaves 等人(2020 年)合成了和表征了与 N-苄基-N-甲胺形成的 Ni(II)配合物,探索了它们的潜在抗菌活性和水解酶样活性 (Chaves 等人,2020).

有机化学中的 C-H 键芳基化

Dastbaravardeh、Schnürch 和 Mihovilovic(2012 年)开发了一种钌(II)催化的苯甲胺直接芳基化的方案,其中 N-苄基-N-甲胺的衍生物至关重要 (Dastbaravardeh、Schnürch 和 Mihovilovic,2012).

安全和危害

The safety and hazards of a compound depend on its physical and chemical properties. For the similar compound, N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P305+P351+P338 .

属性

IUPAC Name |

3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,10-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKJIFJPSQDOMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。